molecular formula C8F8O B040266 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride CAS No. 117338-23-5

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride

Cat. No.: B040266
CAS No.: 117338-23-5
M. Wt: 264.07 g/mol
InChI Key: JJBMRTJSVRGLED-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride is a fluorinated organic compound with the molecular formula C8H2F7O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride typically involves the fluorination of aromatic compounds. One common method involves the reaction of 2,3,5,6-tetrafluorotoluene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while oxidation and reduction reactions can produce different functionalized derivatives .

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride involves its interaction with molecular targets through various pathways. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
  • 2,3,5,6-Tetrafluorotoluene

Uniqueness

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F8O/c9-3-1(7(13)17)4(10)6(12)2(5(3)11)8(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBMRTJSVRGLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554238
Record name 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117338-23-5
Record name 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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